molecular formula C6H5N3O B1596240 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 53975-70-5

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No. B1596240
CAS RN: 53975-70-5
M. Wt: 135.12 g/mol
InChI Key: OZMFSEBVEVMFJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Chemical Reactions Analysis

This review also covers the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

The core structure of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one serves as a key intermediate in the synthesis of various pyrazolopyridine derivatives. These derivatives are synthesized through different strategies and have been the subject of extensive research due to their potential biological activities . The methods for assembling the pyrazolopyridine system are diverse, each with its own set of advantages and drawbacks.

Inhibitors of Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one have been evaluated as potent inhibitors of FGFRs . FGFRs play a crucial role in cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with various types of cancers, making these receptors attractive targets for cancer therapy.

Energetic Ionic Compounds

The compound has been used in the synthesis of energetic ionic compounds, particularly in the field of heterocyclic chemistry . These energetic materials show promise due to their good detonation performances and low sensitivities, which are essential characteristics for practical applications.

Anticancer Activity

Specific derivatives of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one have shown promising in vitro and in vivo anticancer activity . The compound’s ability to inhibit cancer cell proliferation and induce apoptosis makes it a valuable entity in the development of new anticancer agents.

Development of New Medications

The structural motif of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is found in several molecules that have been investigated for their medicinal properties. This includes research into treatments for conditions such as pulmonary arterial hypertension and other cardiovascular diseases.

Future Directions

The review suggests that the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives could be employed for the synthesis of fused pyridinyl azides, highlighting its importance in the field of heterocyclic chemistry .

properties

IUPAC Name

1,2-dihydropyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMFSEBVEVMFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342805
Record name 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

CAS RN

53975-70-5
Record name 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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